molecular formula C22H25N3O3S B2457568 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide CAS No. 681265-42-9

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide

Cat. No. B2457568
CAS RN: 681265-42-9
M. Wt: 411.52
InChI Key: GJKMLSAPWWSALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polyamides and Polymer Properties

Research has involved the synthesis of new polyamides using adamantane derivatives, focusing on their unique properties such as solubility, tensile strength, and thermal stability. For instance, polyamides containing adamantyl and diamantyl moieties have shown medium inherent viscosities and high glass transition temperatures, indicating their potential for high-performance materials with excellent thermal properties (Chern et al., 1998). Similarly, new polyamide-imides containing pendent adamantyl groups were synthesized, demonstrating good solubility in various solvents and high thermal stability, making them suitable for applications requiring durable and flexible materials (Liaw et al., 2001).

Antimicrobial and Antiviral Agents

Adamantane derivatives have been explored for their potential antimicrobial and antiviral activities. Synthesis of 2-aminoadamantane derivatives has shown promising results as antimicrobial agents against specific bacteria, highlighting the potential of adamantane-based compounds in developing new antimicrobial drugs (Eisa et al., 1990). Additionally, adamantane derivatives have exhibited significant antiviral activities, suggesting their use in antiviral therapies (Moiseev et al., 2012).

Development of Anti-Tuberculosis Agents

Innovative synthesis methods have led to the development of adamantyl-imidazolo-thiadiazoles with anti-tuberculosis properties, targeting specific enzymes involved in the tuberculosis bacterium's survival. This research highlights the potential of adamantane derivatives in creating effective anti-tuberculosis agents (Anusha et al., 2015).

Liquid Crystalline and Amorphous Molecular Systems

The use of adamantane as a core structure for synthesizing liquid crystalline and amorphous molecular systems capable of vitrification has been explored. These materials show promise for applications in display technologies and electronic devices, thanks to their unique mesophases and thermal properties (Chen et al., 1995).

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-29(27,28)13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKMLSAPWWSALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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